

UniPR505: A Comparative Analysis of IC50 Values Across Diverse Cell Lines

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Compound of Interest		
Compound Name:	UniPR505	
Cat. No.:	B15576703	Get Quote

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This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of **UniPR505**, a potent EphA2 receptor antagonist, across various cell lines. The data presented here is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of **UniPR505**'s in vitro efficacy.

Overview of UniPR505's Activity

UniPR505 has been identified as a submicromolar antagonist of the EphA2 receptor, a key player in cancer development and angiogenesis.[1] Its primary mechanism of action involves the inhibition of EphA2 phosphorylation, a critical step in the signaling cascade that promotes tumor growth and neovascularization.

Comparative IC50 Data

The following table summarizes the reported IC50 values for **UniPR505** in different experimental setups.

Cell Line/Target	Assay Type	IC50 (μM)	Reference
EphA2 Receptor	Biochemical Assay	0.95	[2][3]
HUVEC	Anti-angiogenesis Assay	3	[3][4]



Note: Further specific IC50 values for **UniPR505** in a broader range of cancer cell lines were not publicly available in the reviewed literature. The primary publication characterizing **UniPR505** focuses on its anti-angiogenic properties.

Experimental Protocols

A detailed understanding of the methodologies used to determine the IC50 values is crucial for the accurate interpretation of the data.

Biochemical EphA2 Inhibition Assay

The IC50 value of **UniPR505** against the EphA2 receptor was likely determined using a biochemical assay, such as an ELISA-based binding assay or a kinase activity assay. A typical protocol for an ELISA-based competition assay would involve:

- Coating: Immobilizing recombinant EphA2 protein onto the wells of a microplate.
- Competition: Incubating the immobilized receptor with a fixed concentration of a labeled ligand (e.g., biotinylated ephrin-A1) and varying concentrations of **UniPR505**.
- Detection: Adding a detection reagent (e.g., streptavidin-HRP) that binds to the labeled ligand, followed by a substrate to produce a measurable signal.
- Analysis: The signal intensity is inversely proportional to the binding of UniPR505. The IC50 is then calculated as the concentration of UniPR505 that displaces 50% of the labeled ligand.

HUVEC Anti-Angiogenesis Assay (Tube Formation Assay)

The anti-angiogenic activity of **UniPR505** in Human Umbilical Vein Endothelial Cells (HUVECs) was assessed, yielding an IC50 of 3 μ M.[3][4] A standard protocol for this type of assay is as follows:

- Cell Seeding: HUVECs are seeded onto a basement membrane matrix, such as Matrigel.
- Treatment: The cells are treated with various concentrations of UniPR505.

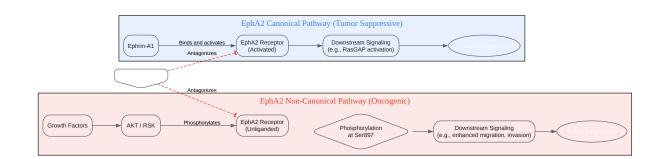


- Incubation: The plate is incubated to allow the endothelial cells to form capillary-like structures (tubes).
- Visualization and Quantification: The tube formation is visualized using microscopy, and the
 extent of the network is quantified by measuring parameters like the number of junctions,
 total tube length, or number of polygons.
- IC50 Determination: The IC50 value is the concentration of UniPR505 that inhibits tube formation by 50% compared to an untreated control.

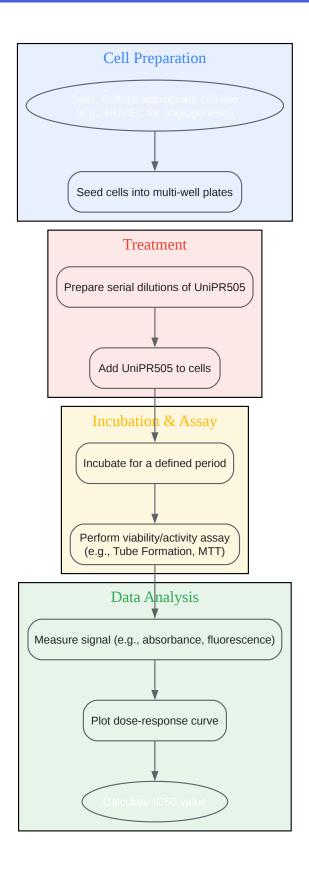
Signaling Pathway and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated.









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